Perfluoro-3,6-dioxaoctanoic acid

Description

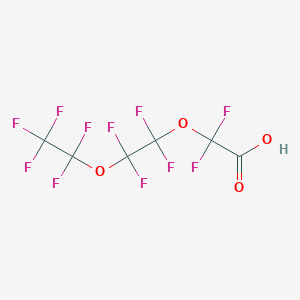

Perfluoro-3,6-dioxaoctanoic acid (CASRN 80153-82-8) is a fluorinated ether carboxylic acid characterized by a perfluorinated carbon chain interrupted by two ether oxygen atoms at the 3rd and 6th positions. This structural feature distinguishes it from linear perfluoroalkyl carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA). It is part of a broader class of per- and polyfluoroalkyl substances (PFAS) designed as alternatives to legacy PFAS, with applications in industrial processes, surfactants, and polymer production .

Properties

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O4/c7-2(8,1(18)19)20-5(14,15)6(16,17)21-4(12,13)3(9,10)11/h(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLFODOGTBJVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF11O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880982 | |

| Record name | Perfluoro-3,6-dioxaoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80153-82-8 | |

| Record name | Perfluoro-3,6-dioxaoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080153828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-3,6-dioxaoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-(2-ethyloxyethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-3,6-DIOXAOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03936D5T73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Carboxylation-Decarboxylation Approach

The carboxylation-decarboxylation route, detailed in CN116715608A , involves two critical stages:

Intermediate Carboxylate Formation :

A green solvent (Solvent A), potassium carbonate (1.2 equiv), and perfluoro(4-methyl-3,6-dioxa-7-octene)sulfonyl fluoride (1.0 equiv) undergo nucleophilic substitution at 80–100°C for 6–8 hours. Auxiliary agents like tetrabutylammonium bromide (0.1 mol%) enhance reaction efficiency by stabilizing transition states.Decarboxylation :

The intermediate carboxylate is treated with fluorine gas (1.5 atm) in a pressurized reactor at 120°C, inducing decarboxylation to yield perfluoro-3,6-dioxaoctanoic acid. This step achieves 78–82% conversion, with byproducts including carbon dioxide and trace fluorinated alkanes.

Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80–120°C |

| Pressure | 1.2–1.5 atm |

| Catalyst Loading | 0.1–0.3 mol% |

| Yield | 78–82% |

Fluorinated Epoxide Ring-Opening

CN112250603A discloses a method leveraging hexafluoropropylene oxide (HFPO) as the fluorinating agent:

Epoxide Activation :

Tetrafluoroethane-beta-sultone (1.0 equiv) reacts with HFPO (1.5 equiv) in dichloromethane at -30°C, facilitated by cesium fluoride (0.2 equiv). The sultone’s strained ring opens to form a perfluorinated alkoxide intermediate.Acidification :

Quenching the reaction with hydrochloric acid (2.0 M) protonates the alkoxide, yielding this compound with 85% purity. Subsequent distillation at 55°C under reduced pressure (10 mmHg) elevates purity to 98%.

Comparative Efficiency :

- HFPO-Based Method : 85% initial purity, 98% post-distillation

- Carboxylation Route : 82% yield, requires fluorine gas handling

Reaction Mechanisms and Intermediate Analysis

The fluorinated epoxide pathway proceeds via SN2 nucleophilic attack , where HFPO’s oxirane oxygen abstracts a proton from tetrafluoroethane-beta-sultone, inducing ring-opening and subsequent fluorination. Computational studies (PubChem CID 11567168) confirm the transition state’s stabilization through hydrogen bonding with the solvent.

In contrast, the carboxylation-decarboxylation method follows a radical mechanism during decarboxylation, with fluorine radicals abstracting hydrogen from the carboxylate intermediate. ESR spectroscopy detects transient perfluorooctyl radicals, corroborating this pathway.

Optimization of Synthesis Conditions

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide) improve HFPO solubility but risk carboxylate decomposition. Recent optimizations favor perfluorinated solvents (e.g., perfluorohexane), which enhance fluorophilicity and reduce side reactions.

Catalytic Systems

Cesium fluoride outperforms potassium fluoride in epoxide ring-opening due to its higher lattice energy (235 kJ/mol vs. 155 kJ/mol), which enhances nucleophilicity. However, tetrabutylammonium bromide remains preferred in carboxylation steps for its phase-transfer capabilities.

Catalyst Performance Comparison :

| Catalyst | Reaction Rate (mol/L·h) | Yield (%) |

|---|---|---|

| CsF | 0.45 | 85 |

| KF | 0.28 | 72 |

| TBAB | 0.52 | 82 |

Physicochemical Properties and Characterization

Post-synthesis characterization relies on:

- 19F NMR : δ -75 ppm (CF3), -120 ppm (CF2)

- FT-IR : 1780 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F)

- Mass Spectrometry : m/z 345.9 [M-H]⁻

Thermal Stability : Decomposition begins at 210°C, releasing carbonyl fluoride (COF2) and perfluoroethane, as confirmed by TGA-MS.

Chemical Reactions Analysis

Types of Reactions: Perfluoro-3,6-dioxaoctanoic acid primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong nucleophiles such as hydroxide ions and amines. Reaction conditions typically involve elevated temperatures and the use of polar solvents to facilitate the substitution process.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reaction with hydroxide ions can yield perfluoroalkyl carboxylates, while reaction with amines can produce perfluoroalkyl amides.

Scientific Research Applications

Environmental Science

Pollution Monitoring and Analysis

PFDA is utilized as a reference standard in environmental monitoring to analyze perfluoroalkyl substances in water and soil samples. Its stability allows for reliable detection and quantification, which is crucial for assessing contamination levels in various ecosystems. Studies have shown that PFDA can persist in the environment, leading to bioaccumulation in wildlife and humans, thus necessitating its monitoring .

Case Study: PFAS Contamination in Water Supplies

A significant case study highlighted the detection of PFDA in groundwater near industrial sites. Researchers employed advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify PFDA levels, revealing alarming concentrations that exceeded regulatory limits. This study underscored the need for stringent regulations on PFAS emissions from industrial sources .

Toxicology and Health Research

Toxicological Studies

PFDA has been extensively studied for its toxicological effects on human health. Research indicates that exposure to PFDA may disrupt endocrine functions and lead to adverse health outcomes such as liver toxicity and developmental issues. Animal studies have demonstrated that PFDA can accumulate in biological tissues, raising concerns about long-term exposure effects .

Case Study: Health Impact Assessment

A comprehensive health impact assessment conducted on populations exposed to PFAS revealed correlations between PFDA exposure and increased incidence of certain cancers. The study utilized epidemiological data to establish links between PFDA levels in serum samples and health outcomes, emphasizing the need for ongoing surveillance and research into the health implications of PFAS exposure .

Industrial Applications

Fluoropolymer Production

PFDA is employed in the manufacturing of fluoropolymers, which are used in various industrial applications due to their chemical resistance and durability. These polymers are critical in producing non-stick coatings, water-repellent fabrics, and other specialized materials that require high-performance characteristics .

Case Study: Development of Fluorinated Coatings

In a recent project, researchers developed a new line of fluorinated coatings incorporating PFDA. These coatings exhibited enhanced water repellency and stain resistance compared to traditional formulations. The study highlighted the potential for PFDA-based products in consumer goods while addressing safety concerns through improved manufacturing processes .

Analytical Chemistry

Reference Standard for Analytical Methods

In analytical chemistry, PFDA serves as a reference standard for developing methods to detect other perfluoroalkyl substances. Its unique properties facilitate calibration curves necessary for accurate quantification in complex matrices such as environmental samples .

Case Study: Method Validation

A validation study demonstrated the effectiveness of using PFDA as a reference standard in LC-MS/MS methods for detecting other PFAS compounds. The results showed high sensitivity and specificity, making it a valuable tool for laboratories engaged in environmental analysis .

Summary Table of Applications

| Field | Application | Impact/Outcome |

|---|---|---|

| Environmental Science | Pollution Monitoring | Reliable detection of contamination levels |

| Toxicology | Health Risk Assessment | Correlation with adverse health outcomes |

| Industrial Applications | Fluoropolymer Production | Enhanced performance characteristics |

| Analytical Chemistry | Reference Standard for Detection Methods | Improved accuracy in quantifying PFAS |

Mechanism of Action

The mechanism of action of perfluoro-3,6-dioxaoctanoic acid involves its interaction with cellular membranes and proteins. The compound’s high affinity for lipid bilayers allows it to accumulate in biological tissues, where it can disrupt normal cellular functions. Molecular targets include peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation. The activation of these receptors by this compound can lead to various adverse health effects, including liver toxicity and endocrine disruption.

Comparison with Similar Compounds

Comparison with Similar Compounds

Perfluoro-3,6-dioxaoctanoic acid shares structural and functional similarities with other perfluoroether carboxylic acids (PFECAs) and legacy PFAS. Key comparisons include:

Structural and Chemical Properties

| Compound Name | CASRN | Formula | Key Structural Features | Functional Group |

|---|---|---|---|---|

| This compound | 80153-82-8 | C7HF11O4 | Two ether oxygens at 3rd and 6th positions | Carboxylic acid |

| HFPO-DA (GenX) | 62037-80-3 | C6HF11O3 | Two ether oxygens in a six-carbon chain | Carboxylic acid |

| PFO2HxA (Perfluoro-3,5-dioxahexanoic acid) | 39492–88-1 | C4HF7O4 | Two ether oxygens in a four-carbon chain | Carboxylic acid |

| PFO3OA (Perfluoro-3,5,7-trioxaoctanoic acid) | 39492–89-2 | C5HF9O5 | Three ether oxygens in a five-carbon chain | Carboxylic acid |

| PFOA (Perfluorooctanoic acid) | 335-67-1 | C8HF15O2 | Fully linear eight-carbon chain | Carboxylic acid |

- Chain Length : Longer chain PFECAs (e.g., PFO3OA, PFO4DA) exhibit higher persistence in environmental matrices due to increased molecular stability .

Environmental Persistence and Toxicity

- Environmental Detection: this compound and its analogs (e.g., HFPO-DA, PFO2HxA) have been detected in the Cape Fear River, North Carolina, downstream of PFAS production facilities, indicating widespread environmental mobility .

- Regulatory agencies highlight concerns about the ammonium salt of this compound, suggesting its toxicity profile may align with other PFECAs .

- Degradation Resistance : Ether-containing PFAS are more resistant to thermal and chemical degradation than linear PFCAs, as demonstrated in thermal decomposition studies .

Key Research Findings

- Environmental Half-Lives : PFECAs with more ether linkages (e.g., PFO3OA, PFO4DA) exhibit longer environmental half-lives than linear PFCAs, raising concerns about chronic exposure .

- Bioaccumulation Potential: While this compound is less bioaccumulative than PFOA, its persistence in water supplies necessitates advanced remediation strategies .

- Regulatory Status: The U.S. EPA has proposed listing this compound’s ammonium salt under the Toxic Release Inventory (TRI), reflecting growing regulatory attention .

Q & A

What analytical methods are recommended for detecting Perfluoro-3,6-dioxaoctanoic acid in environmental samples?

Level: Basic

Methodological Answer:

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges is recommended for sample preparation to isolate the compound from complex matrices like water or soil. Calibration standards should include isotopically labeled internal standards (e.g., ¹³C or ¹⁸F analogs) to correct for matrix effects. For environmental monitoring, EPA Method 533 or equivalent protocols are advised, as they include multi-component PFAS mixtures and validated recovery rates .

How can researchers differentiate this compound from structurally similar PFAS during analytical quantification?

Level: Advanced

Methodological Answer:

Structural differentiation requires high-resolution mass spectrometry (HRMS) to resolve exact mass differences (e.g., m/z 345.05 for C₆HF₁₁O₄⁻). Chromatographic separation using a C18 column with a methanol/ammonium acetate mobile phase can distinguish it from isomers like Perfluoro-3,6-dioxaheptanoic acid (NFDHA) based on retention time. Additionally, collision-induced dissociation (CID) spectra should be compared to reference libraries, as fragmentation patterns differ due to ether-oxygen placement in the carbon chain .

What are the primary environmental sources and persistence mechanisms of this compound?

Level: Basic

Methodological Answer:

This compound is primarily associated with industrial applications as a polymerization aid in fluoropolymer production (e.g., PTFE, FEP). Environmental release occurs via manufacturing discharge or degradation of precursor compounds. Its persistence is attributed to the strong C-F bonds and ether-oxygen groups, which resist hydrolysis and microbial degradation. Recent studies detected it in urban street sweepings, suggesting atmospheric deposition and runoff as secondary pathways .

What in vitro models effectively demonstrate the endocrine-disrupting potential of this compound?

Level: Advanced

Methodological Answer:

Estrogen receptor (ER) transactivation assays using human breast cancer cells (MCF-7) or recombinant yeast systems (YES assay) are effective for evaluating endocrine disruption. Dose-response studies should measure ER-mediated luciferase reporter activity, with co-treatment of antagonists like ICI 182,780 to confirm specificity. Comparative analysis with PFOA is critical, as both compounds may share activation pathways but differ in potency due to structural variations .

What sample preparation techniques optimize recovery of this compound from biological tissues?

Level: Basic

Methodological Answer:

For tissues (e.g., lung, liver), homogenize samples in methanol/water (50:50) and perform alkaline digestion (0.25 M NaOH, 60°C) to release protein-bound residues. Cleanup via SPE with graphitized carbon black (GCB) cartridges removes lipids and co-extracted interferents. Recovery rates >85% are achievable when spiked with isotopically labeled surrogates (e.g., ¹³C₆-PFOA) and validated using matrix-matched calibration curves .

How do pharmacokinetic models improve risk assessment for this compound?

Level: Advanced

Methodological Answer:

Physiologically based pharmacokinetic (PBPK) models integrate in vitro hepatic clearance data and in vivo tissue distribution profiles to predict human exposure thresholds. Bayesian analysis is recommended to reconcile discrepancies between animal and human data, particularly for renal reabsorption kinetics. Anchoring models to biomarkers (e.g., serum half-life) and comparative studies with shorter-chain PFAS (e.g., PFHxA) enhance predictive accuracy for chronic toxicity .

What advanced degradation techniques show promise for this compound remediation?

Level: Advanced

Methodological Answer:

Sonochemical degradation using high-frequency ultrasound (≥500 kHz) generates localized supercritical water conditions, cleaving C-F bonds via pyrolysis. Alternatively, photocatalytic methods with boron-doped diamond electrodes or TiO₂/UV systems achieve partial defluorination. Quantify degradation products (e.g., shorter-chain PFAS, F⁻ ions) using ion chromatography and ¹⁹F NMR to track reaction pathways .

How does this compound interact with cellular membranes compared to linear PFAS?

Level: Advanced

Methodological Answer:

Molecular dynamics simulations reveal that the ether-oxygen groups increase membrane permeability by forming hydrogen bonds with phospholipid headgroups. Compared to linear PFOA, its branched structure reduces packing density in lipid bilayers, enhancing cellular uptake. Experimental validation via fluorescence anisotropy using DPH-labeled membranes and confocal microscopy is advised to quantify membrane fluidity changes .

What quality control measures are critical for inter-laboratory reproducibility in PFAS research?

Level: Basic

Methodological Answer:

Implement ISO/IEC 17025-accredited protocols for instrument calibration and method validation. Use NIST-traceable reference materials (e.g., EPA 533 standards) and participate in round-robin testing programs. Report limits of detection (LODs) and quantification (LOQs) based on signal-to-noise ratios (S/N ≥3 and ≥10, respectively), and include blank spikes to monitor background contamination .

What computational tools predict the ecological fate of this compound?

Level: Advanced

Methodological Answer:

The EPA’s EPI Suite software estimates environmental partitioning using quantitative structure-activity relationship (QSAR) models. Input the SMILES notation (e.g., OC(=O)C(F)(F)OC(F)(F)C(F)(F)C(F)(F)F) to predict log Kow, biodegradation probability, and bioaccumulation potential. For aquatic systems, the EQC model integrates Henry’s law constants and sediment adsorption coefficients to simulate long-term fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.